CID 156591909

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

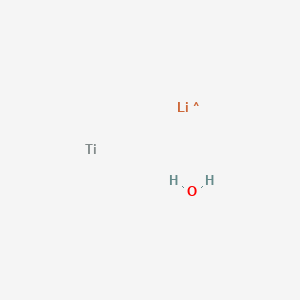

Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is a mixed oxide and belongs to the titanates. The most common form of lithium titanate has the chemical formula Li4Ti5O12. This compound is known for its stability and is widely used in lithium-ion batteries due to its excellent electrochemical properties .

準備方法

Lithium titanate can be synthesized through various methods, including:

Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form lithium titanate.

Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.

Hydrothermal Synthesis: This involves reacting lithium and titanium precursors in an aqueous solution under high pressure and temperature to form lithium titanate.

Molten-Salt Synthesis: This method uses a molten salt medium to facilitate the reaction between lithium and titanium precursors at lower temperatures compared to the solid-state reaction.

化学反応の分析

Lithium titanate undergoes various chemical reactions, including:

Lithium Insertion/Extraction: During the charging and discharging of lithium-ion batteries, lithium ions are inserted into and extracted from the lithium titanate structure.

Oxidation and Reduction: Lithium titanate can undergo redox reactions, where titanium ions change their oxidation state during the insertion and extraction of lithium ions.

Reaction with Electrolytes: Lithium titanate can react with electrolytes in lithium-ion batteries, leading to the formation of a solid electrolyte interphase layer.

科学的研究の応用

Lithium titanate has numerous scientific research applications, including:

Energy Storage: It is widely used as an anode material in lithium-ion batteries due to its high stability, long cycle life, and safety features.

Nuclear Fusion: Lithium titanate is used in tritium breeding materials for nuclear fusion applications.

Ceramics: It is used as an additive in porcelain enamels and ceramic insulating bodies.

作用機序

The mechanism of action of lithium titanate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions. During charging, lithium ions are inserted into the lithium titanate structure, and during discharging, they are extracted. This process involves the reduction and oxidation of titanium ions, which helps in storing and releasing energy .

類似化合物との比較

Lithium titanate is compared with other similar compounds such as:

Lithium Cobalt Oxide: Lithium cobalt oxide has a higher energy density but lower stability compared to lithium titanate.

Lithium Iron Phosphate: Lithium iron phosphate offers good thermal stability and safety but has a lower energy density compared to lithium titanate.

Lithium Manganese Oxide: Lithium manganese oxide provides a balance between energy density and stability but is less stable than lithium titanate.

Lithium titanate stands out due to its excellent stability, long cycle life, and safety features, making it a preferred choice for applications requiring high reliability and safety .

特性

分子式 |

H2LiOTi |

|---|---|

分子量 |

72.8 g/mol |

InChI |

InChI=1S/Li.H2O.Ti/h;1H2; |

InChIキー |

OVAAHVQJRJYHLL-UHFFFAOYSA-N |

正規SMILES |

[Li].O.[Ti] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)